molecular formula C19H18FN3O2 B2614703 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034432-43-2

2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2614703
CAS RN: 2034432-43-2
M. Wt: 339.37
InChI Key: OCIYNBDKKSHEIR-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Activity

2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile, due to its complex molecular structure, may have parallels with compounds involved in innovative synthetic methodologies and biological activities. For example, derivatives of piperidine, a core component of this compound, have been explored for their biological significance. A study by Balalas et al. (2015) demonstrated the synthesis of 6-Piperidinylpurine Homo-N-nucleosides modified with isoxazolines or isoxazoles, showing inhibition of lipid peroxidation, indicating potential antioxidant applications (Balalas, Peperidou, Hadjipavlou-Litina, & Litinas, 2015).

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has been a subject of research, suggesting that compounds with a piperidine moiety could possess significant antibacterial properties. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition

The study of piperidine derivatives extends to their application in corrosion inhibition, particularly for metals. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations to elucidate their effectiveness. This research suggests potential industrial applications in protecting metal surfaces against corrosion (Kaya et al., 2016).

Anticancer Activity

The incorporation of fluorophenyl groups, similar to those in 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile, has been explored in the context of anticancer drug development. Hammam et al. (2005) described the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity, highlighting the therapeutic potential of fluorinated compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Future Directions

Piperidine derivatives have potential in drug discovery, medicinal chemistry, and material science, making them invaluable tools for advancements in various fields .

properties

IUPAC Name

2-[1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-17-6-2-1-4-15(17)11-19(24)23-9-3-5-16(13-23)25-18-10-14(12-21)7-8-22-18/h1-2,4,6-8,10,16H,3,5,9,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIYNBDKKSHEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

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